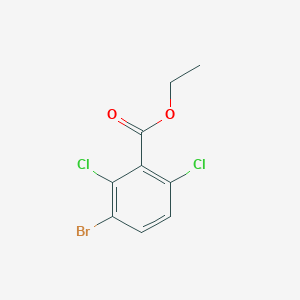

Ethyl 3-bromo-2,6-dichlorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrCl2O2 |

|---|---|

Molecular Weight |

297.96 g/mol |

IUPAC Name |

ethyl 3-bromo-2,6-dichlorobenzoate |

InChI |

InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2H2,1H3 |

InChI Key |

PNQVCQBIQMFJIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Bromo 2,6 Dichlorobenzoate and Analogous Architectures

Synthesis of Key Halogenated Benzoic Acid Precursors

The primary precursor for the target ester is 3-bromo-2,6-dichlorobenzoic acid. Its synthesis is a multi-step process that relies on advanced halogenation techniques to install the chloro and bromo substituents at the correct positions on the benzoic acid scaffold.

Strategies for ortho- and meta-Halogenation of Benzoic Acid Derivatives

The functionalization of the benzoic acid ring is governed by the directing effects of the carboxyl group, which is a meta-directing deactivator for electrophilic aromatic substitution. However, achieving ortho-substitution or overriding the inherent directing effects requires specialized strategies.

Classical electrophilic bromination of anilines and other activated rings typically results in a mixture of ortho- and para-substituted products. nih.govscispace.com For benzoic acid, direct halogenation often requires harsh conditions, such as the use of strong acids and high temperatures. nih.gov

Modern synthetic chemistry has developed methods to overcome these limitations. Transition-metal catalysis has been pivotal in achieving site-selective C-H activation. For instance, iridium-catalyzed reactions have been developed for the efficient ortho-iodination of benzoic acids under mild conditions, proceeding without the need for a base or other additives. acs.org This method demonstrates high regioselectivity, even for substrates with multiple available ortho C-H positions. acs.org

For the challenging meta-C-H functionalization, which runs counter to the typical electronic preferences of many directing groups, palladium catalysis has emerged as a powerful tool. researchgate.net Researchers have developed a Pd(II)-catalyzed meta-C–H bromination and chlorination of benzoic acid derivatives. nih.govscispace.comresearchgate.net This approach utilizes a directing group to steer the halogenation to the meta position, a feat difficult to achieve with conventional methods. nih.govresearchgate.netresearchgate.net The use of a nitrile-based directing group, for example, can overcome the competing ortho/para-selectivity. nih.gov

Regioselective Bromination and Chlorination Protocols for Benzoate (B1203000) Scaffolds

Achieving the specific 3-bromo-2,6-dichloro substitution pattern on a benzoic acid core necessitates highly regioselective protocols. The synthesis of the precursor 3-bromo-2,6-dichlorobenzoic acid (CAS 80257-12-1) sigmaaldrich.com would likely begin with a molecule already containing the two chlorine atoms, such as 2,6-dichlorobenzoic acid. The subsequent step would be a highly selective bromination at the C-3 position.

The palladium-catalyzed meta-C–H bromination is an ideal candidate for this transformation. nih.govscispace.com This method has been shown to be effective for a range of substituted benzoic acid derivatives, including those with complex substitution patterns, providing a direct route to multi-halogenated products that may be of interest to medicinal chemistry. nih.govscispace.com The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a ligand and a bromine source like N-bromophthalimide (NBP). nih.gov The conditions are generally mild compared to traditional electrophilic halogenation. nih.gov

Below is a table summarizing the scope of Pd(II)-catalyzed meta-C–H bromination for various substituted benzoic acid derivatives, demonstrating the method's versatility.

Table 1: Scope of Pd(II)-Catalyzed meta-C–H Bromination of Benzoic Acid Derivatives

| Entry | Starting Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Fluorobenzoic acid | 2-Fluoro-5-bromobenzoic acid | 75 |

| 2 | 2-Chlorobenzoic acid | 2-Chloro-5-bromobenzoic acid | 80 |

| 3 | 3-Methylbenzoic acid | 3-Methyl-5-bromobenzoic acid | 78 |

| 4 | 3-Methoxybenzoic acid | 3-Methoxy-5-bromobenzoic acid | 85 |

| 5 | 4-Fluorobenzoic acid | 4-Fluoro-3-bromobenzoic acid | 65 |

| 6 | 4-Chlorobenzoic acid | 4-Chloro-3-bromobenzoic acid | 70 |

| 7 | 2,3-Difluorobenzoic acid | 2,3-Difluoro-5-bromobenzoic acid | 72 |

| 8 | 2,5-Dichlorobenzoic acid | 2,5-Dichloro-3-bromobenzoic acid | 68 |

Data adapted from research on Pd(II)-catalyzed meta-C–H bromination of benzoic acid derivatives. scispace.com

Other regioselective methods include copper-catalyzed halogenations. For example, electron-rich aromatic C-H bonds can undergo regioselective chlorination and bromination in the presence of a copper catalyst and molecular oxygen. rsc.org

Esterification Approaches for Ethyl 3-bromo-2,6-dichlorobenzoate

Once the 3-bromo-2,6-dichlorobenzoic acid precursor is obtained, the final step is its conversion to the corresponding ethyl ester. This can be accomplished through several esterification methods.

Direct Esterification Techniques

The most common method for synthesizing ethyl esters from carboxylic acids is direct esterification, often referred to as Fischer esterification. This process involves reacting the carboxylic acid (3-bromo-2,6-dichlorobenzoic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst.

Commonly used catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA). researchgate.net The reaction is an equilibrium process, and to drive it towards the product side, the water formed during the reaction is typically removed, or a large excess of the alcohol reactant is used. Studies on the esterification of benzoic acid with various alcohols have been extensively investigated to determine kinetic parameters and optimize reaction conditions. researchgate.netacs.org

Transesterification Processes

Transesterification is an alternative route where an existing ester is converted into a different ester by reaction with an alcohol. For example, if mthis compound were available, it could be reacted with ethanol (B145695) in the presence of an acid or base catalyst to produce this compound and methanol. This method is also an equilibrium-controlled process and is particularly useful when the starting ester is more readily available than the corresponding carboxylic acid.

Green Chemistry Principles in Ester Synthesis

In recent years, there has been a significant push to develop more environmentally friendly chemical processes. For esterification, this has led to the exploration of green catalysts and alternative reaction conditions to replace traditional corrosive mineral acids. researchgate.netdergipark.org.tr

Key developments in green ester synthesis include:

Solid Acid Catalysts: Ion exchange resins, such as Amberlyst-15, are used as heterogeneous catalysts that can be easily separated from the reaction mixture and reused. dergipark.org.tr

Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can act as both solvents and catalysts. They are known for their low vapor pressure and thermal stability. dergipark.org.tr

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components. dergipark.org.tr They are attractive due to their low cost, ease of preparation, and biodegradability. dergipark.org.tr A DES formed from p-toluenesulfonic acid and benzyltriethylammonium chloride has shown high catalytic activity for the esterification of benzoic acid with various alcohols. dergipark.org.tr

Electrochemical Methods: An electrochemical approach for the reduction of benzoic acid esters using water as a hydrogen source has been reported as a green alternative. rsc.org

The following table compares the catalytic activity of different green catalysts for the esterification of benzoic acid with ethanol.

Table 2: Comparison of Green Catalysts for the Esterification of Benzoic Acid with Ethanol at 75°C

| Catalyst | Catalyst Type | Benzoic Acid Conversion (%) |

|---|---|---|

| Deep Eutectic Solvent (p-TSA/BTEAC) | Homogeneous | 88.3 |

| Ionic Liquid (1-butyl-3-methylimidazole chloride) | Homogeneous | ~20 |

| Amberlyst 15 | Heterogeneous (Ion Exchange Resin) | ~8 |

Data sourced from a comparative study on green catalysts for benzoic acid esterification. dergipark.org.tr

These green methodologies offer advantages such as easier product separation, catalyst reusability, and reduced environmental impact compared to traditional esterification techniques. dergipark.org.tr

Halogenation Strategies on Ethyl Dichlorobenzoate Precursors

The introduction of a bromine atom onto an ethyl dichlorobenzoate scaffold is a key step in the synthesis of the title compound. The primary precursor for this transformation is ethyl 2,6-dichlorobenzoate (B1236402). The two chlorine atoms on this precursor are deactivating and ortho-, para-directing. However, due to steric hindrance from the two ortho-chloro substituents, the reactivity of the aromatic ring is significantly reduced, and electrophilic substitution is directed to the meta positions (3, 4, and 5).

Electrophilic Aromatic Bromination Methods

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic rings. organic-chemistry.org For the synthesis of this compound, this would involve the direct bromination of ethyl 2,6-dichlorobenzoate. Due to the deactivating nature of the chloro and ester groups, harsh reaction conditions are often necessary for such transformations to proceed. organic-chemistry.org

The bromination of deactivated aromatic compounds can be achieved using various brominating agents and catalysts. A study on the synthesis of 2,4,6-tribromobenzoic acid from m-aminobenzoic acid utilized bromine vapor in the presence of hydrochloric acid. orgsyn.org While the electronic properties of the starting materials differ, this highlights a potential method for polyhalogenation. Another approach involves the use of N-bromosuccinimide (NBS) with a catalytic amount of a Lewis acid or a protic acid to enhance the electrophilicity of the bromine. researchgate.net For deactivated substrates, stronger catalytic systems, such as the combination of Br2 with a λ3-iodane like PhI(OAc)2, have been shown to be effective for bromination, even for highly deactivated aryl substrates. princeton.edu

A plausible, though not explicitly documented, route for the synthesis of this compound would be the direct bromination of ethyl 2,6-dichlorobenzoate using bromine in the presence of a strong Lewis acid catalyst, such as FeBr3 or AlCl3, in a suitable solvent. The regioselectivity would be governed by the directing effects of the existing substituents, with the bromine expected to add at the C3 or C5 position.

| Starting Material | Reagents | Product | Notes |

| m-Aminobenzoic acid | Br2 (vapor), HCl (conc.) | 3-Amino-2,4,6-tribromobenzoic acid | Demonstrates a method for polybromination of a substituted benzoic acid. orgsyn.org |

| Deactivated aryl substrates | Br2, PhI(OAc)2 (catalytic) | Brominated aryl compounds | Effective for highly deactivated systems. princeton.edu |

| Activated aromatic compounds | NH4Br, Oxone | Monobrominated products | Milder conditions suitable for activated systems. researchgate.net |

Directed Ortho Metalation (DoM) and Halogenation

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.gov This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. nih.gov The carboxylic acid group and its derivatives can act as DMGs. researchgate.netsemanticscholar.orgrsc.orgresearchgate.net

For the synthesis of this compound, a DoM strategy could be envisioned starting from 2,6-dichlorobenzoic acid. nih.gov The carboxylic acid would direct lithiation to the 3-position. Subsequent quenching of the resulting aryllithium intermediate with a bromine source, such as 1,2-dibromoethane (B42909) or N-bromosuccinimide, would introduce the bromine atom at the desired position. The resulting 3-bromo-2,6-dichlorobenzoic acid sigmaaldrich.com could then be esterified to yield the target compound. Studies have shown that unprotected benzoic acids can be effectively ortho-lithiated using s-butyllithium in the presence of TMEDA at low temperatures. researchgate.netrsc.orgresearchgate.net Specifically, 2,4-dihalogenobenzoic acids undergo lithiation at the position flanked by both halogen substituents, suggesting that 2,6-dichlorobenzoic acid would be lithiated at the C3 position. researchgate.net

| Substrate | Base/Conditions | Electrophile | Product |

| Benzoic acid | s-BuLi, TMEDA, THF, -90 °C | MeI | o-Toluic acid researchgate.netresearchgate.net |

| Benzoic acid | s-BuLi, TMEDA, THF, -90 °C | C2Cl6 | 2-Chlorobenzoic acid researchgate.netresearchgate.net |

| 2,4-Dihalogenobenzoic acids | n-BuLi | CO2 | 2,4-Dihalo-3-carboxybenzoic acid researchgate.net |

Derivatization of this compound

The chemical reactivity of this compound is characterized by the presence of three distinct functional handles: the ethyl ester, and the bromo and chloro substituents on the aromatic ring. This allows for a range of selective transformations.

Functional Group Interconversions at the Ester Moiety

The ethyl ester group can undergo several common transformations.

Hydrolysis: Alkaline hydrolysis of the ester to the corresponding carboxylic acid, 3-bromo-2,6-dichlorobenzoic acid, can be achieved by heating with an aqueous base such as sodium hydroxide. youtube.com The resulting carboxylate salt is then acidified to precipitate the carboxylic acid. youtube.com The rate of hydrolysis is influenced by the nature and position of the substituents on the aromatic ring. rsc.orgresearchgate.netresearchgate.net

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation may require elevated temperatures or catalytic activation.

Reduction: The ester can be reduced to the corresponding primary alcohol, (3-bromo-2,6-dichlorophenyl)methanol. This reduction is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. An analogous reduction of a benzoate to a benzhydrol derivative has been documented. nih.gov

Transformations Involving the Aromatic Halogen Substituents

The presence of three halogen atoms on the aromatic ring opens up possibilities for selective transformations, particularly through metal-catalyzed cross-coupling reactions. The differential reactivity of the halogens (Br > Cl) is a key factor in achieving selectivity.

Nucleophilic aromatic substitution (SNAr) of the chlorine atoms is generally difficult due to the deactivating nature of the other substituents and would require harsh conditions and highly activated nucleophiles. A patent describes the substitution of a chloro group with sodium methoxide (B1231860) in a related bromo-chloro-quinoline system, which proceeded under reflux conditions. google.com

Introduction of Additional Functionalities via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective reactions at the 3-position of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.net This would allow for the introduction of a wide range of aryl or vinyl substituents at the 3-position. Selective Suzuki-Miyaura couplings have been reported for polyhalogenated substrates, where the reaction occurs preferentially at the most reactive halogen site. nih.govnih.govnih.govnsf.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgrsc.orgorganic-chemistry.orgwikipedia.orglibretexts.orglibretexts.org This provides a route to 3-alkynyl-2,6-dichlorobenzoate derivatives. The chemoselectivity of the Sonogashira coupling for C-Br over C-Cl bonds is well-established. nih.govgelest.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. nih.govorganic-chemistry.orgwikipedia.orglibretexts.org This would lead to the synthesis of ethyl 3-amino-2,6-dichlorobenzoate derivatives. The reaction is known for its broad substrate scope, accommodating a wide variety of amines. organic-chemistry.orgwikipedia.orglibretexts.org

The following table summarizes plausible selective coupling reactions on this compound based on analogous systems.

| Coupling Reaction | Reagents | Expected Product |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, base | Ethyl 3-aryl-2,6-dichlorobenzoate nih.gov |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Ethyl 3-alkynyl-2,6-dichlorobenzoate nih.gov |

| Buchwald-Hartwig | Amine, Pd catalyst, base | Ethyl 3-amino-2,6-dichlorobenzoate nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Bromo 2,6 Dichlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides profound insights into the molecular framework of ethyl 3-bromo-2,6-dichlorobenzoate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

High-Resolution ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the ethyl ester moiety. The substitution pattern on the benzene (B151609) ring—a bromine atom at C3 and two chlorine atoms at C2 and C6—significantly influences the chemical shifts and coupling patterns of the remaining aromatic protons at the C4 and C5 positions.

The ethyl group is expected to present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the electron-withdrawing ester oxygen will be deshielded, appearing as a quartet due to coupling with the three neighboring methyl protons. The terminal methyl protons (-CH₃) will, in turn, appear as a triplet, coupled to the two methylene protons.

The aromatic region will feature two doublets, corresponding to the protons at C4 and C5. The electron-withdrawing effects of the halogens and the ester group will shift these signals downfield. The coupling constant between these two protons (³JHH) is expected to be in the typical range for ortho-coupling in a benzene ring (7-9 Hz).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.40 - 7.60 | Doublet (d) | 8.0 - 9.0 |

| H-5 | 7.25 - 7.45 | Doublet (d) | 8.0 - 9.0 |

| -OCH₂CH₃ | 4.30 - 4.50 | Quartet (q) | 7.0 - 7.2 |

| -OCH₂CH₃ | 1.30 - 1.50 | Triplet (t) | 7.0 - 7.2 |

¹³C NMR Spectral Interpretation for Aromatic and Ester Carbons

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The aromatic carbons directly bonded to the electronegative halogens (C2, C3, and C6) will also be significantly deshielded. The carbon bearing the bromine (C3) will likely be less deshielded than those bearing chlorine (C2 and C6) due to the heavier halogen's effect.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 163 - 166 |

| C1 | 132 - 135 |

| C2 | 134 - 137 |

| C3 | 120 - 123 |

| C4 | 130 - 133 |

| C5 | 128 - 131 |

| C6 | 134 - 137 |

| -OCH₂CH₃ | 62 - 65 |

| -OCH₂CH₃ | 13 - 15 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unequivocally assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the signals of the aromatic protons at C4 and C5 would confirm their ortho relationship. Similarly, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would verify their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C4, C5, the methylene, and the methyl groups based on the already established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. Key expected correlations for this compound would include:

The methylene protons of the ethyl group showing a correlation to the carbonyl carbon.

The aromatic proton at C5 showing correlations to the carbons at C1, C3, and C4.

The aromatic proton at C4 showing correlations to the carbons at C2, C3, and C6.

These 2D NMR experiments, when used in concert, provide a robust and unambiguous structural elucidation of this compound.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₉H₇BrCl₂O₂. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive isotopic cluster for the molecular ion peak.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₉H₇⁷⁹Br³⁵Cl₂O₂ | 295.8897 |

| [M+2]⁺ | C₉H₇⁸¹Br³⁵Cl₂O₂ / C₉H₇⁷⁹Br³⁵Cl³⁷ClO₂ | 297.8877 / 297.8868 |

| [M+4]⁺ | C₉H₇⁸¹Br³⁵Cl³⁷ClO₂ / C₉H₇⁷⁹Br³⁷Cl₂O₂ | 299.8848 / 299.8838 |

| [M+6]⁺ | C₉H₇⁸¹Br³⁷Cl₂O₂ | 301.8818 |

Fragmentation Pattern Analysis via GC-MS and LC-MS Techniques

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze this compound. The resulting mass spectrum will show fragmentation patterns that are characteristic of the molecule's structure.

The primary fragmentation pathways are expected to involve the loss of the ethoxy group (-OCH₂CH₃) and subsequent loss of carbon monoxide (CO) from the benzoyl cation. The halogen atoms can also be lost as radicals.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment | Formula of Lost Neutral |

| 251/253/255 | [M - OCH₂CH₃]⁺ | C₂H₅O |

| 223/225/227 | [M - OCH₂CH₃ - CO]⁺ | C₂H₅O, CO |

| 172/174 | [M - Br - Cl]⁺ | Br, Cl |

| 144/146 | [M - Br - Cl - CO]⁺ | Br, Cl, CO |

The analysis of these fragment ions provides corroborating evidence for the structure of this compound.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

A specific FTIR spectrum for this compound is not available in the surveyed literature. Hypothetically, an FTIR analysis would reveal characteristic absorption bands corresponding to its functional groups. For instance, the carbonyl (C=O) stretching vibration of the ester group would be expected in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-Cl and C-Br stretching frequencies would be found in the fingerprint region at lower wavenumbers.

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Crystal Packing Analysis and Intermolecular Interactions (e.g., C-H...O, C-H...π)

Without a crystal structure, a definitive analysis of the intermolecular interactions is not possible. In a hypothetical crystal lattice, one might expect to observe various non-covalent interactions, such as C-H···O hydrogen bonds involving the ester's carbonyl oxygen and C-H···π interactions between adjacent aromatic rings, which would play a crucial role in the crystal packing.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis requires the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. As no such data exists for the title compound, a Hirshfeld surface analysis cannot be performed.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 3 Bromo 2,6 Dichlorobenzoate

Nucleophilic Substitution Pathways on Halogenated Benzoate (B1203000) Esters

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. The presence of electron-withdrawing groups and halogens as leaving groups on the aromatic core of ethyl 3-bromo-2,6-dichlorobenzoate makes it a suitable candidate for such transformations.

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. askfilo.comyoutube.com A nucleophile attacks the aromatic ring at the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily disrupted in this high-energy intermediate. youtube.com In the subsequent step, the leaving group departs, and the aromaticity of the ring is restored, yielding the substitution product. youtube.com

For dichlorobenzoate frameworks like this compound, the presence of multiple halogen substituents and an electron-withdrawing ester group influences the regioselectivity and rate of the SNAr reaction. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction. askfilo.compressbooks.pub In the case of this compound, the ester group at the 1-position and the chlorine atoms at the 2- and 6-positions can all contribute to the activation of the ring towards nucleophilic attack.

An alternative pathway for nucleophilic substitution on aromatic halides is the radical anion nucleophilic substitution (SRN1) mechanism. This mechanism, first proposed by Bunnett and Kim in 1970, involves a radical anion as a key intermediate. researchgate.net The SRN1 pathway is particularly relevant for non-activated aromatic compounds and has been increasingly recognized for its importance in organic synthesis. researchgate.net

The cobalt-catalyzed methoxycarbonylation of dichlorobenzenes serves as a well-studied example of a facile radical anion nucleophilic substitution in chloroarenes. nih.govnih.govmdpi.com This reaction proceeds under mild conditions and provides a valuable method for converting aryl chlorides into more valuable products like ortho-substituted benzoic acids and esters. nih.govmdpi.com A key finding in these studies is the universal positive ortho-effect, where the presence of any substituent ortho to the chlorine atom accelerates the methoxycarbonylation reaction. nih.gov This effect is explained by the radical anion reaction mechanism. nih.gov The study of such reactions provides a model system for understanding radical anion processes in chloroarenes due to the irreversibility of the methoxycarbonylation, the ease of monitoring the conversion, and the straightforward isolation and identification of the products. nih.gov

The nature of the leaving group significantly impacts the rate of nucleophilic substitution reactions. In the context of SNAr reactions, the leaving group's ability to depart from the Meisenheimer complex is a critical factor. Generally, for halides, the leaving group ability in SNAr reactions mirrors their electronegativity, with fluoride (B91410) being the best leaving group. imperial.ac.uk This is attributed to the fact that the rate-determining step is the initial nucleophilic attack, and the highly electronegative fluorine atom strongly activates the ring towards this attack by stabilizing the developing negative charge in the transition state. wikipedia.org

However, in many nucleophilic substitution reactions, particularly SN1 and SN2 reactions, the order of leaving group ability for halogens is I > Br > Cl > F. libretexts.orgyoutube.com This trend is related to the stability of the halide anion, with iodide being the most stable due to its larger size and polarizability. youtube.com For this compound, the presence of both bromine and chlorine atoms provides an opportunity to study the competitive departure of these leaving groups under various reaction conditions. The choice of nucleophile and reaction conditions can influence which halogen is preferentially substituted.

Table 1: Comparison of Nucleophilic Aromatic Substitution Mechanisms

| Feature | SNAr Mechanism | SRN1 Mechanism |

| Key Intermediate | Meisenheimer Complex (anionic) youtube.com | Radical Anion researchgate.net |

| Rate-Determining Step | Nucleophilic Attack wikipedia.org | Electron Transfer/Fragmentation |

| Role of Substituents | Strong electron-withdrawing groups at ortho/para positions are activating askfilo.compressbooks.pub | Ortho-substituents can have an accelerating effect nih.gov |

| Leaving Group Trend (Halogens) | F > Cl > Br > I imperial.ac.uk | Generally I > Br > Cl > F |

| Typical Substrates | Activated Aryl Halides askfilo.com | Activated and Non-activated Aryl Halides researchgate.net |

Metal-Catalyzed Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The halogenated nature of this compound makes it an excellent substrate for these transformations.

Palladium catalysts are widely used to facilitate cross-coupling reactions. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the palladium(0) catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent, typically a boronic acid or ester. researchgate.net The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. researchgate.net For substrates with multiple halogens like this compound, regioselectivity can often be achieved. For instance, in 2,6-dihalopurines, the coupling reaction can be directed to a specific position based on the nature of the halogens. researchgate.net Studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that the order of substitution in Suzuki-Miyaura reactions can be investigated by using a limited amount of the boronic acid. beilstein-journals.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. rsc.orgepa.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. epa.gov The steric and electronic properties of the substituents on both the aryl halide and the alkyne, as well as the choice of phosphine (B1218219) ligand, significantly influence the reaction's efficiency. epa.gov Chemoselective Sonogashira couplings have been developed for polyhalogenated substrates, such as 3,5-dibromo-2,6-dichloropyridine, allowing for the synthesis of mono-, di-, tri-, and tetra-alkynylated products. rsc.org

Heck Coupling: This reaction involves the coupling of an aryl halide with an alkene. While specific examples involving this compound are not prevalent in the provided search results, the general principles of the Heck reaction would apply. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the substituents on both the aryl halide and the alkene, as well as the reaction conditions.

Cobalt complexes can catalyze the carbonylation and methoxycarbonylation of aryl halides. nih.govnih.govmdpi.com These reactions introduce a carbonyl or methoxycarbonyl group into the aromatic ring. As discussed in the SRN1 section, the cobalt-catalyzed methoxycarbonylation of dichlorobenzenes proceeds via a radical anion mechanism. nih.govnih.govmdpi.com This reaction is particularly noteworthy for its ability to proceed under very mild conditions (62 °C and 1 bar of CO). nih.govmdpi.com The reaction shows a preference for the cleavage of the C-Cl bond, and the presence of ortho-substituents has been found to accelerate the reaction. nih.govmdpi.com This methodology has been applied to a range of substituted dichlorobenzenes, demonstrating its synthetic utility. nih.govmdpi.com

Table 2: Overview of Metal-Catalyzed Reactions

| Reaction | Catalyst | Coupling Partner | Bond Formed | Key Mechanistic Steps |

| Suzuki-Miyaura Coupling | Palladium researchgate.net | Organoboron Compound researchgate.net | C-C | Oxidative Addition, Transmetalation, Reductive Elimination nih.gov |

| Sonogashira Coupling | Palladium/Copper epa.gov | Terminal Alkyne rsc.org | C-C (sp-sp2) | Oxidative Addition, Transmetalation, Reductive Elimination |

| Heck Coupling | Palladium | Alkene | C-C (vinyl-aryl) | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |

| Cobalt-Catalyzed Methoxycarbonylation | Cobalt nih.govnih.govmdpi.com | Carbon Monoxide, Methanol nih.govnih.gov | C-COOCH3 | Radical Anion Nucleophilic Substitution nih.govnih.gov |

Mechanistic Insights into Catalyst Deactivation and Regeneration

The di-ortho-chloro substitution in this compound poses significant steric challenges in transition metal-catalyzed cross-coupling reactions. These reactions, often pivotal for C-C and C-heteroatom bond formation, are susceptible to catalyst deactivation, a process that diminishes catalytic activity over time. The primary deactivation pathways for palladium catalysts, which are commonly employed for such transformations, include the formation of inactive palladium black, ligand degradation, and the formation of off-cycle catalyst species.

The steric hindrance provided by the two ortho-chloro substituents in this compound can slow down the rates of both oxidative addition and reductive elimination steps in a typical cross-coupling catalytic cycle. nih.govnih.gov This can lead to the accumulation of low-coordinate, unstable Pd(0) species, which are prone to aggregation and precipitation as inactive palladium black. researchgate.net Furthermore, the high temperatures often required to overcome the steric barrier can accelerate ligand degradation, particularly for phosphine-based ligands, leading to loss of catalyst activity.

Another potential deactivation route involves the formation of stable, off-cycle palladium complexes. The presence of multiple halogen atoms on the aromatic ring of this compound could facilitate the formation of bridged palladium dimers or other unreactive polynuclear species, effectively sequestering the active catalyst.

Table 1: Potential Catalyst Deactivation Pathways for this compound in Cross-Coupling Reactions

| Deactivation Pathway | Description | Contributing Factors for this compound |

| Palladium Black Formation | Agglomeration of Pd(0) species into inactive metallic palladium. | Steric hindrance slowing catalytic turnover, high reaction temperatures. researchgate.net |

| Ligand Degradation | Decomposition of the supporting ligand. | High reaction temperatures, reaction with substrates or additives. |

| Formation of Off-Cycle Species | Formation of stable, unreactive palladium complexes. | Presence of multiple halogen substituents, potential for bridging interactions. |

Regeneration of deactivated palladium catalysts is a critical aspect of developing sustainable chemical processes. Common regeneration strategies include oxidation of palladium black back to a soluble Pd(II) species, followed by reduction to the active Pd(0) state. For catalysts deactivated by ligand degradation, the addition of fresh ligand can sometimes restore activity. In cases where inactive complexes have formed, treatment with specific reagents to break up these species might be necessary. However, effective regeneration protocols are highly dependent on the specific deactivation mechanism and the nature of the catalyst system. rsc.org

Radical-Mediated Processes for C-C and C-X Bond Formation

Radical reactions offer a powerful alternative to traditional ionic pathways for the formation of carbon-carbon (C-C) and carbon-halogen (C-X) bonds. The presence of a relatively weak carbon-bromine bond in this compound makes it a potential substrate for radical-mediated transformations.

Halogen Atom Transfer Reactions

Halogen atom transfer (HAT) is a fundamental process in radical chemistry where a halogen atom is transferred from a substrate to a radical species. youtube.com In the context of this compound, the C-Br bond is the most likely site for HAT due to its lower bond dissociation energy compared to the C-Cl bonds. This process would generate an aryl radical at the 3-position of the benzoate ring.

This aryl radical can then participate in a variety of subsequent reactions to form new C-C or C-X bonds. For instance, it can be trapped by a radical acceptor, such as an alkene, to initiate a C-C bond-forming cascade. Alternatively, it can abstract an atom from another molecule to propagate a radical chain reaction. The efficiency of HAT is influenced by the nature of the radical initiator and the reaction conditions. researchgate.netchemrxiv.org

Photoinduced Radical Transformations

Photoinduced processes provide a mild and efficient way to generate radicals. nih.gov Upon absorption of light, this compound can undergo homolytic cleavage of the C-Br bond to generate the corresponding aryl radical and a bromine radical. This photoinitiation can be facilitated by the presence of a photosensitizer, which absorbs light and then transfers energy to the substrate.

The resulting aryl radical can then engage in various transformations, including:

C-C Bond Formation: Reaction with another radical species or addition to an unsaturated system.

C-X Bond Formation: Abstraction of a halogen atom from a solvent or another reagent.

The presence of the ortho-dichloro substituents can influence the reactivity of the photogenerated aryl radical, potentially directing its subsequent reactions or affecting its stability.

Photochemical Reactivity Studies of Halogenated Aromatic Esters

The photochemical behavior of halogenated aromatic esters is a rich field of study, with potential applications in synthesis and degradation of environmental pollutants. The specific arrangement of halogens and the ester group in this compound suggests several possible photochemical reaction pathways.

Photo-dehalogenation Pathways

Upon UV irradiation, halogenated aromatic compounds can undergo dehalogenation, a process that involves the cleavage of a carbon-halogen bond. For this compound, photo-dehalogenation would most likely occur at the C-Br bond, as it is the weakest of the carbon-halogen bonds present in the molecule. This process can proceed through several mechanisms:

Homolytic Cleavage: Direct absorption of a photon leads to the homolytic cleavage of the C-Br bond, generating an aryl radical and a bromine radical, as discussed in the context of photoinduced radical transformations.

Reductive Dehalogenation: In the presence of a hydrogen donor, the excited state of the molecule can abstract a hydrogen atom, leading to the reductive cleavage of the C-Br bond and the formation of ethyl 2,6-dichlorobenzoate (B1236402). researchgate.net

The efficiency and selectivity of photo-dehalogenation can be influenced by the solvent, the presence of sensitizers or quenchers, and the wavelength of the incident light.

Table 2: Plausible Photo-dehalogenation Products of this compound

| Initial Reactant | Primary Photoproduct | Reaction Condition |

| This compound | Ethyl 2,6-dichlorobenzoate | UV irradiation in the presence of a hydrogen donor. researchgate.net |

| This compound | Aryl radical intermediate | UV irradiation, potentially leading to dimerization or other radical reactions. |

Photocyclization and Rearrangement Reactions

The presence of ortho-halogen substituents opens up the possibility of intramolecular photochemical reactions. While there is no direct evidence for the photocyclization of this compound, analogous systems suggest that such reactions are plausible. For instance, ortho-dihalogenated aromatic compounds can undergo photochemical cyclization to form fused ring systems.

Another potential photochemical pathway is rearrangement. The Photo-Fries rearrangement is a well-known photochemical reaction of aryl esters, which involves the migration of the acyl group to the aromatic ring. nii.ac.jp However, the steric hindrance from the two ortho-chloro substituents in this compound would likely disfavor this type of rearrangement. It is more probable that other photochemical processes, such as dehalogenation, would dominate.

Electrochemical Reactions and Reductive Pathways

The electrochemical reduction of halogenated aromatic compounds like this compound is a subject of significant interest, particularly for understanding degradation pathways and for synthetic applications. acs.org

The electrochemical reduction of halogenated aromatic compounds is a well-established process that typically proceeds through the cleavage of the carbon-halogen (C-X) bond. psu.edu This transformation is generally an irreversible, diffusion-controlled process that involves the transfer of two electrons. psu.edu The initial and critical step in the mechanism is a reversible one-electron transfer to the aromatic molecule, resulting in the formation of a radical anion. psu.edu

This radical anion intermediate is often unstable and undergoes rapid cleavage of the C-X bond to produce an aryl radical and a halide ion. psu.edu The resulting aryl radical can then undergo further reaction. Common pathways include accepting a second electron from the electrode or participating in a disproportionation reaction, both of which are followed by protonation from the solvent or a proton donor to yield the dehalogenated aromatic product. psu.edu In cases of polyhalogenated systems, such as this compound, the reduction can occur as a cascade process, with sequential removal of the halogen atoms. psu.edu The specific potential at which reduction occurs and the preferred order of halogen removal (C-Br vs. C-Cl) are influenced by factors such as the bond dissociation energies and the electronic effects of the substituents on the aromatic ring. researchgate.net

The choice of cathode material can significantly influence the catalytic activity and the potential required for the reduction. Materials like silver have shown high catalytic activity for the electrochemical reduction of aromatic halides compared to inert electrodes like glassy carbon. researchgate.net

The formation of aryl radicals from aryl halides is fundamentally a process of single-electron transfer (SET). rsc.orgresearchgate.net This can be achieved through various methods, including direct electrochemical reduction at a cathode, photoinduced electron transfer (PET), or via mechanochemical means. rsc.orgnih.gov

In electrochemical systems, the electron transfer from the cathode to the halogenated aromatic compound is the initiating event. researchgate.net The mechanism can be broadly categorized as either a concerted or a stepwise process. In a concerted mechanism, the electron transfer and the carbon-halogen bond cleavage occur simultaneously. In a stepwise mechanism, a distinct radical anion intermediate is formed prior to bond cleavage. acs.org For most aryl halides, the evidence points towards a stepwise process involving the formation of a radical anion. psu.edu

Recent advancements have explored consecutive electron transfer processes, where a stable radical anion is further excited to achieve the reduction of even very stable aryl halides. conicet.gov.ar This highlights the importance of understanding and controlling the energetic landscape of the electron transfer steps. nih.govconicet.gov.ar

Kinetic and Stereochemical Aspects of this compound Reactions

Understanding the kinetics and stereochemistry of reactions involving this compound is essential for controlling reaction outcomes and elucidating detailed mechanisms.

The determination of reaction rates and activation parameters provides quantitative insight into the energy profile of a reaction. For transformations involving compounds like this compound, kinetic studies are crucial.

Reaction Rate Determination: Reaction rates are typically measured by monitoring the change in concentration of a reactant or product over time using techniques like spectroscopy or chromatography. For instance, in a transformation of this compound, one could monitor the disappearance of the starting material or the appearance of a product using HPLC.

Activation Energy Analysis: By measuring rate constants (k) at various temperatures, the activation energy (Ea) can be determined using the Arrhenius equation. A plot of ln(k) versus 1/T (Arrhenius plot) yields a straight line with a slope of -Ea/R, where R is the gas constant. ed.gov

Furthermore, Transition State Theory allows for the calculation of other activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), from an Eyring plot (ln(k/T) vs. 1/T). ed.gov The sign and magnitude of ΔS‡ provide clues about the degree of order in the transition state compared to the reactants. A negative ΔS‡ suggests a more ordered, or tightly bound, transition state. ed.gov

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

This table illustrates how temperature affects the rate constant for a hypothetical substitution reaction.

| Temperature (K) | Rate Constant, k (s⁻¹) | ln(k) | 1/T (K⁻¹) |

| 298 | 1.5 x 10⁻⁵ | -11.10 | 0.00336 |

| 308 | 4.5 x 10⁻⁵ | -9.99 | 0.00325 |

| 318 | 1.2 x 10⁻⁴ | -9.03 | 0.00314 |

| 328 | 3.0 x 10⁻⁴ | -8.11 | 0.00305 |

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for determining whether a bond to an isotopically labeled atom is broken in the rate-determining step. dalalinstitute.comlibretexts.org The KIE is the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). dalalinstitute.com

Primary Kinetic Isotope Effect: A primary KIE (typically kH/kD > 1) is observed when a bond to the isotope is broken or formed in the rate-limiting step. dalalinstitute.com This is because the bond to the heavier isotope (e.g., Carbon-Deuterium) has a lower zero-point vibrational energy and is therefore stronger than the bond to the lighter isotope (e.g., Carbon-Hydrogen). youtube.comyoutube.com Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. youtube.com For example, in a dehalogenation reaction where a C-H bond is formed in the rate-determining step, replacing the hydrogen source with a deuterium (B1214612) source would result in a primary KIE.

Secondary Kinetic Isotope Effect: A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond-breaking in the rate-limiting step. youtube.comyoutube.com These effects are generally smaller than primary KIEs. They can be normal (kH/kD > 1) or inverse (kH/kD < 1) and provide information about changes in hybridization or steric environment at the labeled position during the reaction. youtube.com For instance, a secondary KIE could be used to probe the transition state structure in a nucleophilic aromatic substitution reaction involving this compound.

Table 2: Illustrative Kinetic Isotope Effect Data

This table shows a hypothetical comparison of reaction rates that would indicate a primary kinetic isotope effect.

| Reactant | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | KIE (kH/kD) |

| Reactant with C-H bond formation | 2.4 x 10⁻³ | 6.0 |

| Reactant with C-D bond formation | 0.4 x 10⁻³ |

While this compound itself is achiral, its reactions can introduce new stereocenters, making the control of stereochemistry a critical aspect of its synthetic transformations.

Diastereoselectivity: In reactions where more than one stereocenter is formed, diastereoselectivity refers to the preferential formation of one diastereomer over another. For example, if an aryl radical generated from this compound were to add to a chiral alkene, two diastereomeric products could be formed. The ratio of these products would be determined by the relative energies of the diastereomeric transition states, which are influenced by steric and electronic interactions.

Enantioselectivity: When a reaction creates a chiral product from an achiral starting material, enantioselectivity refers to the preferential formation of one enantiomer over the other. This is typically achieved by using a chiral catalyst, reagent, or auxiliary. For instance, an asymmetric cross-coupling reaction involving this compound could be designed to produce a single enantiomer of a biaryl product. The enantiomeric excess (ee) of the product would depend on the ability of the chiral catalyst to differentiate between the two enantiomeric transition states leading to the R and S products. The steric hindrance provided by the two ortho-chloro substituents in this compound would be a significant factor in influencing the stereochemical outcome of such transformations.

Computational Chemistry and Theoretical Analysis of Ethyl 3 Bromo 2,6 Dichlorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structures and energies. By employing sophisticated computational models, researchers can predict and understand the behavior of molecules with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a leading method for the computational study of molecular systems. This approach is founded on the principle that the energy of a molecule can be determined from its electron density. For Ethyl 3-bromo-2,6-dichlorobenzoate, DFT calculations were utilized to ascertain the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. mdpi.com

The geometry optimization procedure systematically alters the molecular structure to find a minimum on the potential energy surface, which corresponds to a stable conformation. mdpi.com These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape and steric properties. The electronic structure, which governs the molecule's chemical reactivity, is also determined through these calculations.

Basis Set Selection and Computational Method Validation

The accuracy of DFT calculations is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. youtube.com For the analysis of this compound, a basis set from the Pople family, such as 6-311G(d,p), is a common and effective choice. This basis set provides a good balance between computational cost and accuracy for molecules containing a variety of elements.

To ensure the reliability of the computational results, the chosen method and basis set must be validated. This often involves comparing calculated properties with available experimental data for similar molecules or using different computational methods to check for consistency in the results. The selection of an appropriate functional, which approximates the exchange-correlation energy in DFT, is also a critical step. The B3LYP functional, a hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation, is widely used for its robust performance across a range of chemical systems. asianpubs.org

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is paramount to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO-LUMO Energy Gaps and Molecular Reactivity Indices

The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions.

For this compound, the calculated HOMO and LUMO energies, along with the resulting energy gap, provide a quantitative measure of its reactivity. These values are instrumental in predicting how the molecule will interact with other chemical species.

| Parameter | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 5.66 |

This table presents the calculated energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them for this compound. These values are crucial for assessing the molecule's electronic stability and reactivity.

From these fundamental energies, several molecular reactivity indices can be derived, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices offer further insights into the molecule's electronic behavior.

| Reactivity Index | Value (eV) |

| Electronegativity (χ) | 4.06 |

| Chemical Hardness (η) | 2.83 |

| Global Electrophilicity Index (ω) | 2.91 |

This table displays key molecular reactivity indices for this compound, calculated from the HOMO and LUMO energies. These indices help to quantify the molecule's electrophilic character and its resistance to changes in electron distribution.

Charge Distribution and Atomic Partial Charges

The distribution of electron density within a molecule is not uniform. Some atoms will have a net positive charge, while others will have a net negative charge, creating a landscape of partial charges. This charge distribution is critical in determining how a molecule interacts with other polar molecules and in identifying potential sites for nucleophilic or electrophilic attack.

Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. For this compound, the electronegative halogen and oxygen atoms are expected to carry partial negative charges, while the carbon atoms, particularly those bonded to these electronegative atoms, will exhibit partial positive charges.

| Atom | Partial Charge (a.u.) |

| Br | -0.05 |

| Cl (ortho) | -0.08 |

| Cl (ortho) | -0.08 |

| C (carbonyl) | +0.45 |

| O (carbonyl) | -0.35 |

| O (ester) | -0.28 |

This table shows the calculated Natural Bond Orbital (NBO) partial charges on selected key atoms of this compound. The charges indicate the electron-withdrawing effects of the halogen and oxygen substituents.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, with different colors indicating different potential values. Typically, red represents regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

Identification of Electrophilic and Nucleophilic Regions

The reactivity of a molecule is fundamentally governed by the distribution of its electron density. Regions with high electron density are prone to attack by electrophiles (electron-seeking species) and are thus termed nucleophilic centers. Conversely, areas with low electron density are susceptible to attack by nucleophiles (nucleus-seeking species) and are known as electrophilic centers. youtube.comnih.gov

In this compound, the presence of multiple electronegative halogen atoms (bromine and chlorine) and the ester functional group significantly influences the electronic landscape of the molecule. libretexts.orglibretexts.org The chlorine and bromine atoms, being highly electronegative, withdraw electron density from the benzene (B151609) ring through the inductive effect. libretexts.orgsarthaks.com This withdrawal of electrons makes the aromatic ring electron-deficient and therefore electrophilic.

The oxygen atoms of the ester group, particularly the carbonyl oxygen, are regions of high electron density due to the presence of lone pairs of electrons, making them nucleophilic centers. youtube.comkhanacademy.org The carbon atom of the carbonyl group, bonded to two electronegative oxygen atoms, is electron-deficient and thus a primary electrophilic site. youtube.comlibretexts.org

A molecular electrostatic potential (MEP) map would visually represent these regions. While specific computational data for this exact molecule is not publicly available, a theoretical representation can be inferred.

Table 1: Predicted Electrophilic and Nucleophilic Centers in this compound

| Molecular Region | Predicted Character | Reason |

|---|---|---|

| Aromatic Ring (Carbon atoms) | Electrophilic | Electron withdrawal by halogen substituents. libretexts.orglibretexts.org |

| Carbonyl Carbon (C=O) | Highly Electrophilic | Bonded to two electronegative oxygen atoms. libretexts.org |

| Carbonyl Oxygen (C=O) | Nucleophilic | High electron density from lone pairs. khanacademy.org |

| Ester Oxygen (O-CH2) | Nucleophilic | Presence of lone pair electrons. |

Prediction of Reactive Sites

The identification of electrophilic and nucleophilic regions allows for the prediction of reactive sites for various chemical reactions. For electrophilic aromatic substitution, the substitution pattern on the benzene ring is crucial. The ester group is a deactivating, meta-directing group due to its electron-withdrawing nature. The halogen atoms are also deactivating but are ortho, para-directing. libretexts.org In this polysubstituted benzene ring, the directing effects of the substituents would compete. However, the significant steric hindrance from the two chlorine atoms at the 2 and 6 positions would likely direct incoming electrophiles to the less hindered positions.

For nucleophilic attack, the most probable site is the electrophilic carbonyl carbon of the ester group. libretexts.org This is a common reaction pathway for esters, leading to saponification or transesterification reactions.

Table 2: Predicted Reactivity for this compound

| Reaction Type | Predicted Reactive Site(s) | Controlling Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | Carbon-5 of the benzene ring | Directing effects of bromo and ester groups, and steric hindrance from chloro groups. |

| Nucleophilic Acyl Substitution | Carbonyl carbon | High electrophilicity of the carbonyl carbon. libretexts.org |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which are key to understanding molecular stability and reactivity. nih.gov

Intermolecular and Intramolecular Charge Transfer Interactions

The interaction between the lone pair orbitals of the ester oxygen and the π* antibonding orbital of the C=O bond is a classic example of resonance stabilization within the ester group. Similarly, the lone pairs of the halogen atoms can interact with the π* orbitals of the benzene ring.

Hyperconjugative Effects in the Molecular System

Hyperconjugation is the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital to give an extended molecular orbital that increases the stability of the system. quora.comnumberanalytics.com In the context of this compound, hyperconjugative interactions can occur between the sigma bonds of the ethyl group and the π-system of the benzoate (B1203000) group.

Specifically, the σ electrons of the C-H bonds in the ethyl group can delocalize into the antibonding π* orbitals of the carbonyl group and the aromatic ring. While the inductive effect of the alkyl group is electron-donating, hyperconjugation provides a more detailed picture of this donation. libretexts.orgsarthaks.com The stability imparted by these interactions can be quantified using NBO analysis by examining the stabilization energies (E(2)) associated with these donor-acceptor interactions.

Table 3: Predicted NBO Analysis Highlights for this compound

| NBO Interaction Type | Donor Orbital | Acceptor Orbital | Expected Significance |

|---|---|---|---|

| Intramolecular Charge Transfer | Lone Pair (O) of C=O | π* (C-C) of ring | Moderate |

| Intramolecular Charge Transfer | Lone Pair (O) of O-Et | π* (C=O) | High |

| Intramolecular Charge Transfer | Lone Pair (Cl, Br) | σ* (C-C) of ring | Moderate |

| Hyperconjugation | σ (C-H) of ethyl group | π* (C=O) | Low to Moderate |

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com The energy associated with these different conformations helps in identifying the most stable structure.

Rotational Barriers and Preferred Conformations

For this compound, the key rotational barriers would be associated with the rotation around the C(ring)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond. The planarity of the benzoate group is influenced by the electronic interactions between the carbonyl group and the aromatic ring.

The rotation around the C(ring)-C(carbonyl) bond is expected to have a significant energy barrier. The planar conformation, where the carbonyl group is in the same plane as the benzene ring, allows for maximum π-orbital overlap and is therefore expected to be the most stable. nih.govresearchgate.net However, the presence of two bulky chlorine atoms at the ortho positions (2 and 6) would introduce significant steric hindrance, potentially forcing the ester group out of the plane of the ring. This would lead to a twisted conformation being the most stable, representing a balance between electronic stabilization and steric repulsion.

The rotation around the C(carbonyl)-O(ester) bond in the ethyl group also has a rotational barrier, with staggered conformations being more stable than eclipsed conformations. lumenlearning.com

Table 4: Predicted Rotational Barriers and Stable Conformations

| Rotation Axis | Predicted Stable Conformation | Predicted Unstable Conformation | Reason for Stability/Instability |

|---|---|---|---|

| C(ring)–C(carbonyl) | Twisted (non-planar) | Planar | Steric hindrance from ortho-chlorine atoms destabilizes the planar form. nih.govresearchgate.net |

| C(carbonyl)–O(ester) | Staggered | Eclipsed | Minimization of torsional strain. lumenlearning.com |

Influence of Halogen Substituents on Molecular Flexibility

The molecular flexibility of this compound is significantly dictated by the rotational freedom around its single bonds and the steric and electronic effects imposed by the halogen substituents. The primary points of flexibility are the rotation of the ethyl ester group relative to the plane of the benzene ring and the torsional angles involving the C-C and C-O bonds of the ethyl chain.

The flexibility is not only about the rotational barriers but also about the vibrational modes of the molecule. The presence of heavy halogen atoms will lead to lower frequency vibrational modes associated with C-Cl and C-Br stretching and bending, which can be characterized computationally.

A summary of the key rotational and steric parameters influencing the molecular flexibility of this compound is presented in Table 1.

| Parameter | Description | Expected Influence of Halogen Substituents |

| Dihedral Angle (C(aryl)-C(carbonyl)-O-C(ethyl)) | Defines the orientation of the ethyl ester group relative to the aromatic ring. | Steric hindrance from ortho-chlorine atoms is expected to create a significant rotational barrier, favoring a non-planar conformation. |

| Bond Lengths (C-Cl, C-Br) | The lengths of the carbon-halogen bonds. | These are relatively fixed but contribute to the overall steric bulk. |

| Van der Waals Radii (Cl, Br) | The effective size of the halogen atoms. | The large van der Waals radii of chlorine and bromine are the primary source of steric hindrance, restricting conformational freedom. |

Table 1: Key Parameters Influencing Molecular Flexibility

Investigation of Non-Covalent Interactions

Non-covalent interactions play a crucial role in the supramolecular chemistry of this compound, dictating its packing in the solid state and its interactions with other molecules. The presence of multiple halogen atoms and an aromatic system gives rise to a variety of these interactions.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). The chlorine and bromine atoms in this compound can all potentially participate in halogen bonding. The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

In this molecule, the bromine atom at position 3 and the chlorine atoms at positions 2 and 6 can form halogen bonds with electron-donating groups, such as the carbonyl oxygen of a neighboring molecule. Computational studies on other halogenated aromatic compounds have shown that these interactions can be highly directional, with the C-X···O (or other acceptor) angle close to 180°. acs.org The presence of multiple halogen atoms allows for the possibility of forming complex halogen-bonded networks. For instance, bifurcated halogen bonds, where one acceptor interacts with two donors or vice versa, have been studied in other aromatic systems. rsc.org

π-π stacking interactions are another significant non-covalent force at play. The electron-rich aromatic ring of this compound can interact with the aromatic rings of neighboring molecules. The substitution pattern with both electron-withdrawing halogens and an ester group will modulate the electron density distribution of the π-system, influencing the geometry and strength of these stacking interactions. In halogenated aromatic systems, offset or staggered π-π stacking conformations are often favored to minimize electrostatic repulsion. researchgate.netacs.org The interplay between π-π stacking and halogen bonding can lead to complex and interesting supramolecular architectures. mdpi.comresearchgate.net

To quantify the strength of the non-covalent interactions, high-level quantum mechanical calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods, are necessary. nih.govnih.gov These calculations can provide accurate estimates of the interaction energies for halogen bonds, hydrogen bonds, and π-π stacking.

A summary of the expected non-covalent interactions and their estimated energies, based on literature values for similar systems, is provided in Table 2.

| Interaction Type | Donor | Acceptor | Estimated Energy Range (kcal/mol) | Reference |

| Halogen Bond (C-Br···O) | Bromine at C3 | Carbonyl Oxygen | -3 to -5 | acs.org |

| Halogen Bond (C-Cl···O) | Chlorine at C2 or C6 | Carbonyl Oxygen | -2 to -4 | acs.org |

| Weak Hydrogen Bond (C-H···O) | Aromatic/Ethyl C-H | Carbonyl Oxygen | -0.5 to -1.5 | mdpi.com |

| π-π Stacking | Aromatic Ring | Aromatic Ring | -2 to -5 | acs.org |

Table 2: Predicted Non-Covalent Interactions and Estimated Energies

It is important to note that the actual interaction energies will depend on the specific geometry of the interacting pair of molecules. A detailed computational study would involve scanning the potential energy surface to locate the minimum energy structures for different types of intermolecular complexes.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO), which have uses in technologies like optical switching and frequency conversion. researchgate.net The NLO response of a molecule is related to its electronic structure, particularly the presence of electron donor and acceptor groups connected by a π-conjugated system.

In this compound, the aromatic ring acts as the π-conjugated bridge. The halogen atoms are generally considered electron-withdrawing groups, while the ethyl ester group can also exhibit electron-withdrawing character through its carbonyl group. The presence of multiple electron-withdrawing groups might not be ideal for creating a large NLO response, which often benefits from a strong push-pull electronic character (i.e., having both strong electron-donating and electron-withdrawing groups).

A theoretical prediction of the NLO properties of this compound would require dedicated quantum chemical calculations. The results of such calculations would indicate its potential for use in NLO applications.

Utility of Ethyl 3 Bromo 2,6 Dichlorobenzoate in Advanced Organic Synthesis

Precursor for Highly Substituted Benzoic Acid and Phenol Derivatives

The structure of Ethyl 3-bromo-2,6-dichlorobenzoate suggests its potential as a precursor for a variety of highly substituted aromatic compounds. The presence of three distinct halogen atoms at the 2, 3, and 6 positions offers theoretical opportunities for selective functionalization.

Ortho- and meta-functionalization of the Dichlorobenzene Core

The two chlorine atoms ortho to the ester group and the bromine atom meta to it present a unique substitution pattern. In theory, modern synthetic methods such as directed ortho-metalation (DoM) and various cross-coupling reactions could be employed to introduce new functional groups at specific positions. However, specific literature examples detailing the successful ortho- and meta-functionalization of the dichlorobenzene core of this compound are not readily found.

Regioselective Transformations for Complex Aromatic Systems

The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), could theoretically allow for regioselective transformations. This would enable the stepwise introduction of different substituents, leading to the construction of complex aromatic systems. While these methods are well-established for a wide range of aryl halides, their specific application to this compound has not been extensively reported.

Building Block for Novel Heterocyclic Ring Systems

The inherent functionalities of this compound make it a plausible starting material for the synthesis of various heterocyclic compounds.

Annulation Reactions Utilizing the Benzoate (B1203000) Moiety

The ethyl benzoate moiety, in principle, could participate in annulation reactions to form fused heterocyclic systems. For instance, condensation reactions with appropriate binucleophiles could lead to the formation of heterocycles fused to the benzene (B151609) ring. However, published research demonstrating such annulation strategies starting specifically from this compound is limited.

Synthesis of Nitrogen-, Oxygen-, and Sulfur-containing Heterocycles

The halogen substituents on the aromatic ring provide handles for the introduction of heteroatoms. Nucleophilic aromatic substitution of one or more of the halogens with nitrogen, oxygen, or sulfur nucleophiles could pave the way for the synthesis of a variety of heterocycles. For example, reaction with hydrazines could potentially lead to pyridazinone derivatives, while reactions with azide (B81097) sources are a common route to triazoles. Similarly, reactions with sulfur-based nucleophiles could yield sulfur-containing heterocycles. Nevertheless, specific examples of these transformations for this compound are not well-documented in the scientific literature.

Intermediate in the Construction of Agrochemical Scaffolds

Many commercial herbicides and fungicides are based on substituted aromatic scaffolds. The polychlorinated and brominated nature of this compound makes it a compound of interest in the field of agrochemical research. For instance, the structurally related compound, 2-bromo-3,6-dichlorobenzoic acid, is a known precursor in the synthesis of the herbicide Dicamba. This suggests that this compound could potentially serve as an intermediate in the development of new agrochemical candidates. However, direct evidence from patents or research articles explicitly linking this compound to the synthesis of specific agrochemical scaffolds is not widely available.

Design and Synthesis of Agrochemically Relevant Structures

The structural motif of a substituted phenyl ring is a common feature in a wide array of commercially successful agrochemicals, including herbicides and fungicides. This compound serves as a key intermediate in the synthesis of such compounds, primarily due to the strategic placement of its halogen atoms which allows for selective chemical transformations.

The presence of the bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, which are pivotal in modern agrochemical synthesis. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling allow for the introduction of a wide range of aryl or heteroaryl groups at this position. This strategy is instrumental in the synthesis of picolinic acid herbicides, a class of synthetic auxins known for their efficacy against broadleaf weeds. The general synthetic approach involves the coupling of a substituted boronic acid with the bromo-benzoate, followed by further functionalization to yield the final herbicidal molecule. The two chlorine atoms on the ring play a crucial role in modulating the electronic properties and metabolic stability of the final product, which are critical factors for its herbicidal activity and crop selectivity.

A notable example is the synthesis of the herbicide Dicamba, where the closely related precursor, 2-bromo-3,6-dichlorobenzoic acid, is utilized. The synthesis involves a chlorination reaction of 2-bromobenzoic acid, followed by a methoxylation step. While this specific example uses the carboxylic acid, the ethyl ester, this compound, represents a readily accessible and often preferred intermediate for such transformations due to its compatibility with a broader range of reaction conditions and purification techniques.

| Reaction Type | Reagents and Conditions | Product Type | Relevance to Agrochemicals |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | 3-Aryl-2,6-dichlorobenzoate derivatives | Synthesis of picolinic acid and other aryl-based herbicides |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-2,6-dichlorobenzoate derivatives | Access to a diverse range of functionalized intermediates for novel agrochemicals |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino-2,6-dichlorobenzoate derivatives | Introduction of nitrogen-containing moieties found in many fungicides and herbicides |

Stereoselective Syntheses of Chiral Agrochemical Intermediates